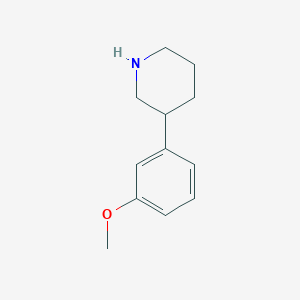

3-(3-Methoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery

The importance of piperidine scaffolds in the development of new drugs is multifaceted. These structures are integral to a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and antipsychotic agents. bohrium.com The incorporation of a piperidine moiety can influence a molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai

Furthermore, the stereochemistry of the piperidine ring, particularly the introduction of chiral centers, can significantly impact a compound's biological activity and selectivity. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds can enhance the potency of a drug, improve its pharmacokinetic properties, and reduce potential toxicity. thieme-connect.comresearchgate.net This has led to a focused effort in the synthesis of enantiomerically pure piperidine derivatives for the development of more effective and safer medicines. thieme-connect.com

Overview of 3-(3-Methoxyphenyl)piperidine within Therapeutic Research Contexts

This compound is a specific piperidine derivative that has garnered attention in therapeutic research. smolecule.com Its structure, featuring a piperidine ring attached to a 3-methoxyphenyl (B12655295) group, provides a unique combination of a basic nitrogen atom and a lipophilic aromatic region. This arrangement makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

Research into this compound is ongoing, with investigations into its potential biological activities and interactions with various biological targets, such as receptors and enzymes. smolecule.com While specific therapeutic effects are still under extensive investigation, its structural motifs suggest potential for influencing physiological processes. smolecule.com The compound has been explored as an intermediate in the synthesis of various pharmaceuticals, including those targeting the central nervous system. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Melting Point | 54-56°C |

| Appearance | White solid |

This data is compiled from available chemical information. ontosight.ai

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of 3-methoxyphenylmagnesium bromide with a suitable piperidine precursor. ontosight.ai Another approach involves the hydrogenation of 3-(phenoxymethyl)pyridine (B6429780) in the presence of a platinum oxide catalyst. smolecule.com The hydrochloride salt of the compound can be obtained by treating the free base with hydrochloric acid. prepchem.com

The compound serves as a precursor for a variety of other molecules. For instance, it has been used in the synthesis of analogs of morphine and codeine. google.com Furthermore, derivatives of this compound have been investigated for their potential as anticonvulsant and antidepressant agents. arabjchem.org The methoxy (B1213986) group on the phenyl ring can also be a site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454246 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79601-21-1 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methoxyphenyl Piperidine and Analogues

Catalytic Hydrogenation Approaches for Piperidine (B6355638) Ring Formation

Catalytic hydrogenation represents a fundamental and widely employed strategy for the synthesis of piperidine rings. This can be achieved either by constructing the ring through reductive cyclization or by reducing a pre-existing pyridine (B92270) core.

Reductive Amination Strategies

Reductive amination is a powerful tool for forming carbon-nitrogen bonds and can be applied in a tandem fashion to construct heterocyclic rings. researchgate.net The double reductive amination (DRA) of 1,5-dicarbonyl compounds provides a direct route to the piperidine skeleton. chim.it This approach involves the reaction of a suitable 1,5-dialdehyde or ketoaldehyde with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). researchgate.netchim.it While this method is highly versatile for creating various substituted piperidines, its application to 3-(3-Methoxyphenyl)piperidine would necessitate the synthesis of the corresponding 3-(3-methoxyphenyl)pentane-1,5-dial.

The general mechanism involves the sequential formation of an enamine/iminium ion intermediate followed by reduction and a second intramolecular cyclization/reduction cascade. The versatility of this method is enhanced by the wide availability of different amines that can be used as the nitrogen source, allowing for diverse N-substitution on the final piperidine ring. chim.it

Interrupted Palladium-Catalyzed Hydrogenation of Pyridine Derivatives

The direct hydrogenation of pyridine derivatives is one of the most economical routes to piperidines. liv.ac.uk Palladium-on-charcoal (Pd/C) is a common heterogeneous catalyst used for this transformation, typically requiring hydrogen gas. rsc.org The complete reduction of 3-(3-methoxyphenyl)pyridine (B1364921) using a catalyst like Pd/C under a hydrogen atmosphere yields this compound. The efficiency of such hydrogenations can be influenced by the catalyst support; for instance, palladium nanoparticles supported on a covalent triazine framework (CTF) have shown enhanced activity for the hydrogenation of N-heterocycles due to electronic interactions between the support and the metal. rsc.org

A more advanced strategy involves the interruption of the hydrogenation process. Instead of complete saturation to the piperidine, partially hydrogenated intermediates can be trapped and functionalized. A notable example is the palladium-catalyzed interrupted hydrogenation of oxazolidinone-substituted pyridines in the presence of water to synthesize enantioenriched δ-lactams. researchgate.net This approach demonstrates that the reactive unsaturated intermediates formed during stepwise hydrogen addition can be intercepted, offering a pathway to increase molecular complexity beyond simple reduction. researchgate.net

Rhodium-Catalyzed Reductions for 3-Substituted Piperidines

Rhodium catalysts offer powerful and often highly selective methods for the reduction of pyridine derivatives and the construction of the piperidine ring. One effective method is the transfer hydrogenation of quaternary pyridinium (B92312) salts. Using a rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, various pyridinium salts can be efficiently reduced to piperidines under mild conditions using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk

Furthermore, rhodium catalysis is instrumental in constructing the 3-arylpiperidine skeleton via intramolecular hydroamination. The anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, catalyzed by complexes such as [Rh(COD)(DPPB)]BF4, yields 3-arylpiperidines. berkeley.edu This reaction pathway contrasts with the Markovnikov addition products typically seen with other metal catalysts. berkeley.edu

A significant advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method allows for the highly regio- and enantioselective synthesis of 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors and aryl boronic acids. nih.govacs.org A subsequent reduction step then provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn

| Method | Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Transfer Hydrogenation | [Cp*RhCl2]2 / Iodide | Quaternary Pyridinium Salts | Piperidines | Mild conditions, uses formic acid/triethylamine. liv.ac.uk |

| Intramolecular Hydroamination | [Rh(COD)(DPPB)]BF4 | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | Anti-Markovnikov regioselectivity. berkeley.edu |

| Asymmetric Reductive Heck | [Rh(cod)OH]2 / Chiral Ligand (e.g., Segphos) | Dihydropyridines + Aryl Boronic Acids | Chiral 3-Aryl-tetrahydropyridines | High yield and enantioselectivity. organic-chemistry.org |

Chemo-Enzymatic Synthesis of Stereoenriched Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have emerged as a powerful approach for producing stereoenriched piperidines.

Enzyme-Mediated Dearomatization of Activated Pyridines

A highly efficient chemo-enzymatic dearomatization of activated pyridines has been developed for preparing stereo-enriched 3-substituted piperidines. nih.govacs.org This strategy was successfully applied to the synthesis of both enantiomers of Preclamol, a bioactive analogue of this compound, starting from 3-(3-methoxyphenyl)pyridine. acs.orgwhiterose.ac.uk

| Target Molecule | Starting Material | Key Enzymes | Overall Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-(+)-Preclamol | 3-(3-methoxyphenyl)pyridine | 6-HDNO, EneIRED-01 | ≥50% | 96% acs.orgwhiterose.ac.uk |

| (S)-(−)-Preclamol | 3-(3-methoxyphenyl)pyridine | 6-HDNO, EneIRED-05 | ≥50% | 96% acs.orgwhiterose.ac.uk |

Asymmetric Catalytic Approaches for Enantioselective Synthesis

Beyond enzymatic methods, transition-metal-catalyzed asymmetric reactions provide a direct and versatile route to chiral piperidines. A generally useful asymmetric route for these compounds has been a long-standing goal in synthetic chemistry. nih.gov

The rhodium-catalyzed asymmetric carbometalation of dihydropyridines stands out as a particularly effective strategy. snnu.edu.cnacs.org This approach involves a three-step process: (i) partial reduction of a pyridine, (ii) a highly regio- and enantioselective Rh-catalyzed carbometalation with an arylboronic acid, and (iii) a final reduction to the piperidine. nih.gov The use of chiral ligands, such as (S)-Segphos, with a rhodium precursor like [Rh(cod)OH]2 is crucial for inducing high enantioselectivity in the key carbometalation step. organic-chemistry.org This method demonstrates broad functional group tolerance and can be performed on a gram scale, making it a valuable tool for accessing libraries of enantioenriched 3-piperidines. nih.govacs.org

Another emerging strategy is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. This dearomatization/enantioselective borylation sequence provides facile access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates that can be further transformed into various chiral piperidine derivatives. semanticscholar.org These asymmetric catalytic methods represent the cutting edge of piperidine synthesis, offering precise control over stereochemistry from readily available starting materials.

Alkene Cyclization for Substituted Piperidines

The construction of the piperidine ring via alkene cyclization is a powerful strategy that allows for the introduction of various substituents with stereochemical control. These methods often involve the intramolecular reaction of an amine with an alkene moiety, frequently mediated by a metal catalyst.

One approach involves the gold(I)-catalyzed oxidative amination of non-activated alkenes. This method facilitates the difunctionalization of a double bond, leading to the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov An alternative enantioselective method utilizes a palladium catalyst with a novel pyridine-oxazoline (Pyox) ligand for the aminoacetoxylation of unactivated alkenes. nih.govorganic-chemistry.org This process yields chiral β-acetoxylated piperidines with high levels of chemo-, regio-, and enantioselectivity under mild conditions. organic-chemistry.org

Another strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This acid-mediated cascade reaction proceeds through the formation of an enamine and an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov However, the success of this reaction can be influenced by the electronic nature of substituents on the aryl ring. nih.gov For instance, strong electron-releasing groups like a 4-methoxy group can lead to hydrolysis byproducts, while strong electron-withdrawing groups may inhibit the reaction. nih.gov

Table 1: Comparison of Alkene Cyclization Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Features | Ref. |

|---|---|---|---|

| Oxidative Amination | Gold(I) complex | Forms N-heterocycle and introduces an O-substituent simultaneously. | nih.gov |

| Aminoacetoxylation | Palladium with Pyox ligand | Enantioselective, mild conditions, high chemo- and regioselectivity. | nih.govorganic-chemistry.org |

Intramolecular Radical C-H Amination/Cyclization Methods

Intramolecular radical C-H amination has emerged as a valuable tool for the synthesis of piperidines, offering a direct way to form a C-N bond by functionalizing an unactivated C-H bond. These reactions often proceed through a nitrogen-centered radical, which then cyclizes onto a C-H bond.

Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents a significant advancement in this area. acs.org Utilizing a tris(pyrazolyl)borate (Tp) copper complex as a precatalyst, this method allows for the synthesis of both pyrrolidines and piperidines. acs.org Mechanistic studies suggest that the reaction pathway is more favorable with N-fluoro amides compared to their N-chloro counterparts. acs.org The choice of alkyl substituents on the Tp ligand can also influence the reaction efficiency, with bulkier groups potentially facilitating the Cu(I) to Cu(II) oxidation step. acs.org

Cobalt(II)-based metalloradical catalysis provides another avenue for enantioselective intermolecular radical C-H amination. nih.gov This approach utilizes a chiral amidoporphyrin ligand to control the stereochemistry of the C-N bond formation. The reaction proceeds through a stepwise mechanism involving the activation of an organic azide, hydrogen atom abstraction from the C-H substrate, and subsequent intermolecular radical substitution. nih.gov This method is particularly effective for the amination of electron-deficient C-H bonds, such as those alpha to a carboxylic ester. nih.gov

Synthesis of Mannich Bases Incorporating Piperidine Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction is a versatile method for introducing an aminomethyl group and has been widely used in the synthesis of various piperidine-containing compounds.

In the context of piperidine synthesis, the Mannich reaction can be employed to construct the piperidine ring itself or to functionalize a pre-existing molecule with a piperidine moiety. For instance, substituted 4-piperidones can be prepared by the Mannich reaction using an amine, an aldehyde, and a ketone. sciencemadness.org The use of glacial acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products compared to traditional aqueous or alcoholic media. sciencemadness.org

The catalytic asymmetric Mannich reaction is a powerful tool for producing chiral β-amino carbonyl compounds, which are valuable intermediates for the synthesis of bioactive molecules. researchgate.net The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a notable variant that has been utilized in the synthesis of pharmaceutical targets. researchgate.net Furthermore, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. rsc.org

Table 2: Examples of Mannich Reactions in Piperidine Synthesis

| Reaction Type | Components | Key Feature | Ref. |

|---|---|---|---|

| 4-Piperidone Synthesis | Amine, Aldehyde, Ketone | Improved yields in glacial acetic acid. | sciencemadness.org |

| Asymmetric Mannich Reaction | Aldehyde, Amine, Ketone | Produces chiral β-amino carbonyl compounds. | researchgate.net |

Derivatization Strategies on the Piperidine Nitrogen and Phenyl Ring

Derivatization of the this compound scaffold on the piperidine nitrogen and the phenyl ring is a common strategy to modulate its pharmacological properties. These modifications can influence factors such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation and N-arylation are frequently employed to introduce a wide range of substituents. For example, in the development of opioid receptor antagonists based on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, derivatization of the piperidine nitrogen was crucial for fine-tuning the compound's properties, leading to the discovery of peripherally selective antagonists. nih.gov Palladium-catalyzed N-arylation reactions have been developed for the synthesis of unsymmetrical alkyldiarylamines from primary amines and two different aryl bromides in a two-step process. cmu.edu Nickel-catalyzed amination of aromatic chlorides also provides an efficient route to N-arylpiperazines. researchgate.net

Phenyl Ring Functionalization: The phenyl ring of this compound offers another handle for modification. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be further functionalized. Structure-activity relationship (SAR) studies on opioid antagonists have shown that the position and nature of substituents on the phenyl ring significantly impact binding affinity and antagonist efficacy. nih.gov For instance, moving or removing the hydroxy group from the 3-position of the phenyl ring in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series led to a significant decrease in activity. nih.gov Cobalt-catalyzed arylation of N-Boc 3-iodopiperidine (B59508) with m-methoxyphenylmagnesium bromide has been used as a key step in the synthesis of the antipsychotic agent (±)-preclamol, demonstrating a method to introduce the 3-methoxyphenyl (B12655295) group onto the piperidine ring. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| (±)-preclamol |

Structure Activity Relationship Sar Studies of 3 3 Methoxyphenyl Piperidine Analogues

Influence of Piperidine (B6355638) Ring Substituents on Biological Efficacy

The piperidine ring is a fundamental component for the activity of these compounds, serving as a protonatable nitrogen center essential for receptor interaction. Modifications to this ring, including the addition of substituents, can significantly alter a compound's pharmacological profile by affecting its conformation, basicity, and steric interactions within the receptor binding pocket.

Research into analogues of the closely related 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, a common metabolite of methoxyphenyl compounds, has shown that substitutions on the piperidine ring are critical for determining whether a compound acts as an agonist or an antagonist at opioid receptors. For instance, the presence and orientation of methyl groups can be a deciding factor. In one study, the introduction of a 3-((dimethylamino)methyl) group onto a 4-(3-hydroxyphenyl)piperidin-4-ol core, a modification at position 3 of the piperidine ring, led to the development of highly potent and selective µ-opioid receptor (MOR) agonists.

Further studies on different receptor systems have also highlighted the importance of piperidine substitution. In a series of phenoxyalkylpiperidines designed as sigma-1 (σ1) receptor ligands, the position of methyl groups on the piperidine ring was systematically explored. This exploration revealed that such substitutions impact σ1 binding and receptor conformation. Similarly, for dopamine (B1211576) D4 receptor antagonists, modifying the piperidine ring by introducing gem-difluoro groups at the 3- or 4-position was investigated to modulate the basicity (pKa) of the piperidine nitrogen and observe its impact on potency. The piperidine moiety itself has been identified as the most influential structural element for activity at the σ1 receptor while maintaining affinity for the H3 histamine (B1213489) receptor in dual-target ligands.

| Compound/Modification | Target Receptor(s) | Key Finding |

| 3-((dimethylamino)methyl) substitution | µ-Opioid Receptor | Led to potent and selective MOR agonists. |

| Methyl group substitutions | Sigma-1 Receptor | Impacted receptor binding and conformation. |

| 4,4-Difluoro substitution | Dopamine D4 Receptor | Modulated piperidine nitrogen pKa and antagonist potency. |

| Unsubstituted Piperidine Moiety | Sigma-1 / Histamine H3 | Identified as a critical element for dual receptor activity. |

Role of the Methoxyphenyl Moiety in Pharmacological Action

The methoxyphenyl group is a critical feature for the interaction of these ligands with their biological targets. For opioid receptors, the phenolic hydroxyl group (as seen in the related 3-hydroxyphenyl analogues) is of known importance for biological activity. The methoxy (B1213986) group often serves as a bioisostere or a metabolic precursor to the hydroxyl group. The oxygen atom can act as a hydrogen bond acceptor, and the entire moiety engages in hydrophobic and van der Waals interactions within the receptor.

In the context of dopamine D2-like receptors, the presence and position of the methoxy group can enhance binding affinity. Studies on arylpiperazine derivatives, which share the methoxyphenyl feature, have shown that a 2-methoxyphenyl group enhances affinity at the D3 receptor by approximately three-fold compared to an unsubstituted phenyl ring. It has been established more broadly that ligands containing a 4-(2-methoxyphenyl)piperazine moiety possess beneficial properties for binding to D2-like receptors.

For sigma receptors, the electronic nature of the substituent on the phenoxy ring plays a role. A comparison between p-chloro and p-methoxy derivatives of phenoxyalkylpiperidines found that the more hydrophobic chloro-substituted compound had a slightly higher affinity for the σ1 receptor than its methoxy counterpart. This suggests that while the oxygen is important, hydrophobic characteristics also contribute significantly to binding.

Impact of Substituent Position on Phenyl Ring on Receptor Binding and Potency

The position of the methoxy group on the phenyl ring, or the placement of other substituents, is a determining factor for receptor affinity and selectivity. SAR studies on arylpiperidine derivatives have consistently shown that the meta-position (position 3) is optimal for activity at certain receptors, particularly opioid receptors.

When exploring other substituents on the phenyl ring, their position dictates their interaction with specific sub-pockets of the receptor. For NMDA receptor ligands based on a phenylguanidine scaffold, various substitutions were tested at the 3-position of the phenyl ring. It was found that a trifluoromethyl (CF3) group at this position resulted in a nearly two-fold increase in binding affinity compared to the parent compound, while other groups like bromo (Br) or acetyl (Ac) were less well-tolerated.

In the development of dopamine D2/D3 receptor ligands, the substitution pattern on the arylpiperazine moiety was crucial for selectivity. For example, a 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity in its series, highlighting that multi-substitution patterns can fine-tune receptor interactions. The effect of a single substituent can vary dramatically with its location; for instance, in a series of ketamine analogues, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts.

| Phenyl Ring Substitution | Target Receptor(s) | Impact on Activity |

| 3-OH (meta-position) | Opioid Receptors | Optimal position for opioid activity. |

| 3-CF3 (meta-position) | NMDA Receptor | Nearly two-fold increase in binding affinity. |

| 2-OCH3 (ortho-position) | Dopamine D3 Receptor | ~3-fold enhancement in affinity vs. unsubstituted phenyl. |

| 2,3-dichloro | Dopamine D3 Receptor | Highest D3R affinity in its series. |

Stereoselectivity in Pharmacodynamic Activity

Chiral centers in drug molecules often lead to significant differences in pharmacological activity between enantiomers, and the 3-(3-methoxyphenyl)piperidine scaffold is no exception. The three-dimensional orientation of the phenyl ring relative to the piperidine ring is critical for proper alignment within the chiral environment of a receptor's binding site.

A clear demonstration of stereoselectivity was observed in a series of potent µ-opioid receptor (MOR) agonists based on a 3,4-substituted piperidine core. The (3R, 4S)-enantiomer of a lead compound exhibited significantly higher potency and affinity for the MOR compared to its (3S, 4R)-enantiomer. This highlights that a specific stereochemical configuration is required for optimal receptor activation. The principle of stereoselectivity is well-established in related piperidine-containing drugs like methylphenidate, where the (R,R) isomer is known to be the most active.

Conformational analyses have also shown that for antagonists in the 4-(3-hydroxyphenyl)piperidine class, the equatorial orientation of the phenyl ring is the preferred low-energy conformation responsible for mediating the antagonist effect. This underscores that both the absolute configuration (R/S) and the preferred conformation (axial/equatorial) of the aryl substituent are key determinants of pharmacodynamic activity.

| Compound Enantiomers | Target Receptor | Binding Affinity (Ki) / Potency (EC50) |

| (3R, 4S)-23 | µ-Opioid Receptor | Ki = 0.0021 nM / EC50 = 0.0013 nM |

| (3S, 4R)-23 | µ-Opioid Receptor | Ki = 0.0048 nM / EC50 = 0.0029 nM |

Optimization of Linkers and Bridging Groups

In many analogues, the core piperidine and methoxyphenyl moieties are separated or appended with additional chemical groups via linkers. The nature, length, and rigidity of these linkers are pivotal in positioning the key pharmacophoric elements for optimal receptor interaction. SAR exploration has shown that the linker between the piperidine ring and other structural components plays a crucial role in binding affinity and selectivity.

For example, in a series of dual-target histamine H3 and sigma-1 receptor ligands, the extension of an alkyl chain linker was found to decrease affinity for the H3 receptor. Conversely, in a different series of phenoxyalkylpiperidines targeting the ORL1 (NOP) receptor, exploration of the 3-phenoxypropyl linker region led to the identification of several potent and selective analogues. This demonstrates that the optimal linker length and composition are highly dependent on the specific receptor target.

The concept of linker optimization is a broad strategy in medicinal chemistry. The goal is to achieve a balance where the linker provides the correct orientation and distance between binding motifs without introducing unfavorable steric or electronic properties. This can involve varying the number of methylene (B1212753) units, introducing heteroatoms (e.g., oxygen in an ether linkage), or adding rigidity with cyclic or unsaturated systems.

Molecular Mechanisms and Receptor Interactions

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

There is currently no specific binding affinity data available for 3-(3-Methoxyphenyl)piperidine at the N-Methyl-D-Aspartate (NMDA) receptor. The NMDA receptor, a crucial component in synaptic plasticity and memory formation, is a known target for various piperidine-containing compounds. nih.gov Overactivation of this receptor can lead to excitotoxicity, a process implicated in several neurodegenerative disorders. nih.govwikipedia.orgnih.gov Antagonism of the NMDA receptor can therefore be a therapeutic strategy. While some piperidine (B6355638) derivatives have been investigated for their NMDA receptor antagonistic properties, the specific activity of this compound at this receptor remains to be characterized.

Table 1: NMDA Receptor Antagonism of Selected Piperidine Derivatives

| Compound | Binding Affinity (Ki) | Receptor Subtype |

|---|---|---|

| 1-(1,2-diphenylethyl)piperidine | Data not available | Not specified |

| This compound | Not Available | Not Specified |

Sigma Receptor Binding (σ1 and σ2 Subtypes)

Specific binding affinity data for this compound at the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes have not been reported. The piperidine scaffold is a common structural motif in ligands that target sigma receptors. rsc.orgmdpi.comwikipedia.org These receptors are involved in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders. wikipedia.orgnih.govwikipedia.org Generally, piperidine-based ligands can exhibit high affinity for the σ1 receptor with varying degrees of selectivity over the σ2 subtype. medchemexpress.comnih.gov

Table 2: Sigma Receptor Binding Affinities of Representative Piperidine-Containing Ligands

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| Fluvoxamine | <100 | Not Specified |

| Sertraline | <100 | Not Specified |

| This compound | Not Available | Not Available |

Dopamine (B1211576) D2 Receptor Partial Agonism and Antagonism

Table 3: Dopamine D2 Receptor Binding Affinities of Selected Phenylpiperidine-Related Compounds

| Compound | D2 Receptor Ki (nM) | Functional Activity |

|---|---|---|

| Haloperidol | Not Specified | Antagonist |

| Risperidone | Not Specified | Antagonist |

| This compound | Not Available | Not Determined |

Serotonin (B10506) Transporter Binding Affinity

The specific binding affinity of this compound for the serotonin transporter (SERT) is not currently available. The serotonin transporter is a primary target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs). nih.govlbl.govfrontiersin.org The 3-arylpiperidine scaffold is known to be a structural component of compounds with high affinity for SERT. nih.gov Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, which is believed to be a key mechanism in the therapeutic action of many antidepressants. frontiersin.org

Table 4: Serotonin Transporter (SERT) Binding Affinities of Related Compounds

| Compound | SERT Ki (nM) |

|---|---|

| Fluoxetine | Not Specified |

| Paroxetine | Ki < 0.05 µM |

| This compound | Not Available |

Preclinical Pharmacological and Toxicological Investigations

Metabolic Pathways and Pharmacokinetic Considerations

Metabolic Fate in In Vitro and In Vivo Systems

While direct and extensive studies on the metabolic fate of 3-(3-Methoxyphenyl)piperidine are not widely available in published literature, its biotransformation can be predicted based on its structural features—a piperidine (B6355638) ring and a methoxyphenyl group. In vitro studies using human liver microsomes on analogous compounds, such as substituted 3-phenylpiperidines, have demonstrated that the piperidine moiety is susceptible to metabolism. doi.orgnih.gov For instance, research on (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (OSU6162), a compound with a similar 3-phenylpiperidine (B1330008) core, revealed that it undergoes selective N-dealkylation in human liver microsomes. doi.orgnih.gov

Similarly, in vivo studies in rats with 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), which contains a methoxyphenyl group, have shown that O-demethylation is a major metabolic pathway. This suggests that this compound would likely undergo similar transformations in vivo, leading to the formation of more polar metabolites that can be more readily excreted. The piperidine ring itself can also be subject to ring-opening metabolism, as has been observed for other piperidine-containing compounds. frontiersin.org

Identification of Phase I and Phase II Metabolites

The metabolism of xenobiotics typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate elimination.

Phase I Metabolism: Based on the metabolism of related compounds, the primary Phase I metabolic pathways for this compound are expected to be:

O-demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. This would result in the formation of 3-(3-hydroxyphenyl)piperidine.

N-dealkylation: If the piperidine nitrogen is substituted (which is not the case for the parent compound but relevant for its derivatives), N-dealkylation would be a significant pathway. doi.orgnih.gov

Hydroxylation: The piperidine ring and the phenyl ring are both susceptible to hydroxylation at various positions, leading to the formation of several mono- and di-hydroxylated metabolites. frontiersin.org

Phase II Metabolism: The hydroxylated metabolites formed during Phase I are substrates for Phase II conjugation enzymes. The expected Phase II metabolites would include:

Glucuronidation: The hydroxyl group of 3-(3-hydroxyphenyl)piperidine can be conjugated with glucuronic acid, a major pathway for the elimination of phenolic compounds.

Sulfation: The phenolic metabolite can also undergo sulfation, another important conjugation reaction.

These conjugation reactions result in the formation of highly water-soluble glucuronide and sulfate (B86663) conjugates, which are then readily excreted in the urine and/or bile.

Involvement of Cytochrome P450 (CYP) Isoenzymes in Metabolism

The metabolism of a vast number of drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes. For compounds containing a piperidine ring and a methoxyphenyl group, several CYP isoenzymes are likely to be involved.

Studies on analogous compounds provide strong evidence for the involvement of specific CYP isoenzymes:

CYP2D6: This highly polymorphic enzyme is known to be a key player in the metabolism of many piperidine-containing compounds. Research on OSU6162 has shown that its N-dealkylation is primarily mediated by CYP2D6. doi.orgnih.gov Furthermore, studies on MeOPP have demonstrated that CYP2D6 is the main enzyme responsible for its O-demethylation. Given these findings, it is highly probable that CYP2D6 is a major enzyme involved in the metabolism of this compound.

CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is involved in the metabolism of a wide range of substrates and could contribute to the hydroxylation of this compound. nih.gov

Other CYPs: Other isoenzymes such as CYP1A2, CYP2C9, and CYP2C19 could also play a minor role in the metabolism of this compound.

| CYP Isoenzyme | Predicted Role in Metabolism of this compound | Evidence from Analogous Compounds |

|---|---|---|

| CYP2D6 | Major role in O-demethylation and potentially hydroxylation | Primary enzyme for N-dealkylation of OSU6162 and O-demethylation of MeOPP doi.orgnih.gov |

| CYP3A4 | Potential role in hydroxylation | Metabolizes a wide range of xenobiotics, including those with similar structural motifs nih.gov |

| CYP1A2, CYP2C9, CYP2C19 | Potential minor roles | Involvement in the metabolism of some piperidine-containing drugs |

Pharmacogenomic Implications of Enzyme Polymorphism

The genetic polymorphism of drug-metabolizing enzymes can lead to significant inter-individual variability in drug response and toxicity. The heavy reliance on CYP2D6 for the metabolism of this compound has important pharmacogenomic implications.

The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to four main phenotypes:

Poor Metabolizers (PMs): Individuals with two non-functional alleles. They will metabolize the compound slowly, leading to higher plasma concentrations and a potentially increased risk of concentration-dependent side effects.

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

Extensive Metabolizers (EMs): Individuals with two functional alleles, representing the "normal" metabolic capacity.

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They will metabolize the compound very rapidly, potentially leading to lower plasma concentrations and reduced efficacy at standard doses.

Therefore, an individual's CYP2D6 genotype could significantly influence the pharmacokinetics and pharmacodynamics of this compound.

Factors Influencing Central Nervous System Pharmacokinetics

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its action within the central nervous system (CNS). The CNS pharmacokinetics of this compound will be influenced by several factors:

Lipophilicity: The compound's relatively small size and moderate lipophilicity, conferred by the phenyl and piperidine rings, would generally favor passive diffusion across the BBB. The methoxy group also contributes to its lipophilic character.

Molecular Size: With a molecular weight of 191.27 g/mol , it falls within the range of compounds that can readily cross the BBB.

Hydrogen Bonding Potential: The secondary amine in the piperidine ring can act as a hydrogen bond donor and acceptor, which could slightly hinder its passive diffusion across the BBB.

Ionization at Physiological pH: As a basic compound, this compound will be partially ionized at physiological pH. The un-ionized form is more likely to cross the BBB.

Efflux Transporters: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). If it is a P-gp substrate, its brain penetration would be limited.

While specific data on the CNS distribution of this compound is not available, its structural properties suggest that it has the potential to penetrate the CNS.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(3-Methoxyphenyl)piperidine. Both ¹H NMR and ¹³C NMR are critical for providing a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine (B6355638) ring.

Aromatic Region (approx. δ 6.7-7.3 ppm): The protons on the benzene (B151609) ring would appear in this region. Due to the meta-substitution pattern, a complex multiplet pattern is expected.

Methoxyl Protons (approx. δ 3.8 ppm): The three protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet.

Piperidine Protons (approx. δ 1.5-3.5 ppm): The protons on the piperidine ring would produce a series of complex multiplets in the aliphatic region. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment.

Aromatic Carbons (approx. δ 110-160 ppm): Six distinct signals are expected for the carbons of the phenyl ring. The carbon attached to the methoxy group would be the most deshielded in this group.

Methoxyl Carbon (approx. δ 55 ppm): A single peak corresponding to the methoxy group's carbon atom.

Piperidine Carbons (approx. δ 25-55 ppm): The five carbons of the piperidine ring would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons | 6.7 - 7.3 (multiplet) | 110 - 160 |

| Methoxyl Protons | ~3.8 (singlet) | ~55 |

| Piperidine Protons | 1.5 - 3.5 (multiplets) | 25 - 55 |

| N-H Proton | Variable (broad singlet) | N/A |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch (sp²): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-H Stretch (sp³): Aliphatic C-H stretching vibrations from the piperidine and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group would be expected in the 1200-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The methoxyphenyl chromophore is expected to produce characteristic absorption bands in the UV region, typically around 220 nm and 270-280 nm, arising from π→π* transitions within the benzene ring.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Vibrational Mode / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (amine) | 3300 - 3500 |

| IR | C-H Stretch (aromatic) | >3000 |

| IR | C-H Stretch (aliphatic) | <3000 |

| IR | C=C Stretch (aromatic) | 1450 - 1600 |

| IR | C-O Stretch (ether) | 1200 - 1250 |

| UV-Vis | π→π* | ~220 and ~275 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 192.1383 Da. Analysis of the isotopic pattern would further corroborate the elemental composition.

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound to be analyzed by GC, it may require derivatization of the secondary amine to improve its thermal stability and chromatographic peak shape. The mass spectrum obtained would show a molecular ion peak and a series of fragment ions. The fragmentation pattern is highly characteristic and can be used for definitive identification. Expected fragmentation would involve the loss of side chains from the piperidine ring and cleavage of the bond between the two ring systems.

Liquid Chromatography-Mass Spectrometry (LC-MSⁿ, LC-HR-MS/MS)

Liquid chromatography is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. Reversed-phase LC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid to improve ionization), would be a common approach.

LC-MSⁿ: Coupling LC with a tandem mass spectrometer (MS/MS or MSⁿ) allows for structural confirmation through collision-induced dissociation (CID). The precursor molecular ion is selected and fragmented to produce a characteristic product ion spectrum, which serves as a molecular fingerprint for quantification and identification.

LC-HR-MS/MS: This technique combines the separation of LC with the high mass accuracy of an HRMS instrument. It allows for the confident identification of the parent compound and its metabolites or degradation products in complex matrices by providing accurate mass measurements for both precursor and product ions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification and purity assessment of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound. The method would be validated for parameters such as linearity, accuracy, precision, and specificity. The UV detector would be set to one of the absorption maxima of the methoxyphenyl chromophore (e.g., ~275 nm) for optimal sensitivity.

Table 3: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Primary Application |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) | Identification, Impurity Profiling |

| LC-MS/MS | C18 | Acetonitrile/Water with Formic Acid | Tandem Mass Spectrometry (ESI) | Quantification, Structural Confirmation |

| HPLC | C18 | Acetonitrile/Water | UV-Vis (e.g., 275 nm) | Quantification, Purity Analysis |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, absolute configuration (the spatial arrangement of atoms in a chiral molecule), and preferred solid-state conformation.

For substituted piperidines, X-ray crystallography can reveal critical structural details. For instance, it can confirm the relative stereochemistry of substituents, as demonstrated in studies of methyl substituted pipecolinates where the stereochemistry was confirmed by single-crystal X-ray diffraction of a derivative. nih.gov The technique is powerful enough to determine the absolute configuration of complex molecules, which is crucial when enantiomers exhibit different biological activities. nih.gov The process involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a map of electron density, from which the positions of individual atoms can be determined with high precision.

This analysis yields key structural parameters, including:

Bond lengths and angles: Providing exact measurements of the molecular geometry.

Torsional angles: Defining the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3-methoxyphenyl (B12655295) substituent relative to the piperidine ring (axial vs. equatorial).

Intermolecular interactions: Revealing how molecules pack together in the crystal lattice, which can offer insights into potential intermolecular forces.

While specific crystallographic data for this compound is not widely published in readily accessible literature, the principles of the technique remain the gold standard for structural elucidation in medicinal chemistry and drug design. dtic.mil

Table 1: Key Information from a Hypothetical X-ray Crystallography Study

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Absolute Configuration | The determined stereochemistry (R or S) at the chiral center (C3 of the piperidine ring), often established using anomalous dispersion. nih.gov |

| Piperidine Conformation | The observed conformation of the piperidine ring, which is typically a chair form to minimize steric strain. |

| Substituent Position | The orientation of the 3-methoxyphenyl group, which can be either axial or equatorial relative to the plane of the piperidine ring. |

Computational Modeling for Receptor Binding and Conformational Analysis

Computational modeling serves as a powerful complementary tool to experimental methods, allowing researchers to predict and analyze the behavior of molecules like this compound at an atomic level. These techniques are particularly valuable for understanding how the compound interacts with biological receptors and for exploring its conformational landscape.

Conformational Analysis: The piperidine ring is not planar and exists in various conformations, with the chair form being the most stable. The orientation of the 3-methoxyphenyl substituent—either axial (perpendicular to the ring's general plane) or equatorial (in the plane of the ring)—significantly influences the molecule's shape, stability, and biological activity. nih.gov

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can calculate the potential energy of different conformations. cwu.edu These calculations help determine the most energetically favorable conformation and the energy barriers between different states. nih.gov For substituted piperidines, factors like steric hindrance and electrostatic interactions (e.g., between the substituent and the nitrogen atom) dictate the preferred conformation. nih.govd-nb.info

Receptor Binding Analysis: Molecular docking is a widely used computational technique to predict the binding orientation of a ligand (like this compound) within the active site of a target receptor. researchgate.net This method involves:

Obtaining a three-dimensional structure of the target protein, often from X-ray crystallography or homology modeling.

Generating various conformations of the ligand.

"Docking" the ligand into the receptor's binding site in multiple possible orientations.

Using a scoring function to rank the poses based on their predicted binding affinity.

Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, modeling could reveal interactions between the methoxy group or the phenyl ring of the ligand and specific amino acid residues in the receptor pocket. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the ligand-receptor complex and helping to refine the understanding of the binding interactions. nih.govrsc.org These computational approaches are instrumental in rational drug design, guiding the synthesis of new derivatives with improved affinity and selectivity. rsc.org

Table 2: Computational Modeling Techniques and Their Applications

| Technique | Application | Key Insights |

| Molecular Mechanics (MM) | Used for conformational analysis of the piperidine ring and the orientation of its substituent. nih.gov | Predicts the lowest energy conformers (e.g., equatorial vs. axial substituent) and the energy differences between them. |

| Molecular Docking | Predicts the preferred binding mode of the compound to a specific biological target, such as a G-protein-coupled receptor (GPCR) or an enzyme. researchgate.netnih.gov | Identifies potential binding poses, key amino acid interactions (hydrogen bonds, hydrophobic contacts), and provides a predicted binding affinity score. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-receptor complex to assess the stability of the docked pose. nih.gov | Evaluates the stability of key interactions over time and reveals conformational changes in both the ligand and the receptor upon binding. |

Future Research Directions and Therapeutic Potential

Development of Novel 3-(3-Methoxyphenyl)piperidine Analogues

The development of novel analogues is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Strategies often involve systematic structural modifications to explore the structure-activity relationship (SAR).

One area of focus is the modification of the piperidine (B6355638) ring itself. For instance, the introduction of fluorine atoms can significantly alter the molecule's properties. Research into 4,4-difluoropiperidine (B1302736) scaffolds has demonstrated that such modifications can modulate the pKa of the piperidine nitrogen and influence binding potency at specific targets, such as the dopamine (B1211576) D4 receptor. d-nb.info Similarly, the creation of 3,3-disubstituted piperidines has been explored to develop potent inhibitors of the HDM2-p53 interaction, a key target in oncology. nih.gov These studies capitalized on reactions like the Bargellini reaction to assemble the gem-disubstituted piperidine core, allowing for the exploration of different substituents to optimize binding in protein pockets. nih.gov

Another key strategy involves altering the substituents on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems. This approach aims to fine-tune interactions with the target protein. For example, in the development of GABA uptake inhibitors, analogues of (S)-SNAP-5114 were synthesized with modifications to the methoxyphenyl rings, leading to derivatives with improved chemical stability and comparable potency for the murine GABA transporter type 4 (mGAT4). researchgate.netnih.gov

The table below summarizes representative strategies for analogue development based on the piperidine scaffold.

| Modification Strategy | Example Scaffold/Analogue | Therapeutic Target/Application | Key Finding |

| Piperidine Ring Substitution | 4,4-Difluoropiperidine Ethers | Dopamine D4 Receptor Antagonists | Fluorine substitution modulates basicity and can enhance binding potency. d-nb.info |

| Piperidine Ring Substitution | 3,3-Disubstituted Piperidines | HDM2-p53 Interaction Inhibitors | Gem-disubstitution allows for optimization of interactions within protein binding pockets. nih.gov |

| Phenyl Ring/Side Chain Modification | (S)-Nipecotic acid derivatives (e.g., DDPM-859, DDPM-1457) | GABA Transporter (mGAT4) Inhibitors | Altering side chains attached to the piperidine nitrogen can improve chemical stability and selectivity. researchgate.netnih.gov |

| Phenyl Ring Bioisosteric Replacement | 2-(Trifluoromethyl)thiophene | HDM2-p53 Interaction Inhibitors | Replacing the phenyl group with a thiophene (B33073) moiety improved binding potency. nih.gov |

Exploration of Polypharmacology and Multi-Targeted Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases. The this compound scaffold and its derivatives have been shown to interact with a diverse range of targets, suggesting their potential for the development of multi-targeted agents.

Derivatives of the piperidine core are known to act on various classes of receptors and transporters in the central nervous system (CNS). For example, different analogues have been developed as antagonists for the Dopamine 4 (D4) receptor, as inhibitors for GABA transporters (GATs), and as antipsychotic agents like Preclamol and OSU-6162, which are known to interact with dopamine and sigma receptors. d-nb.infonih.govnih.gov This inherent versatility makes the scaffold a promising starting point for designing single molecules that can modulate multiple pathways involved in a specific pathology, such as schizophrenia or neurodegenerative disorders.

Future research will likely focus on intentionally designing analogues with specific multi-target profiles. This could involve creating hybrid molecules that combine the pharmacophoric features necessary for interacting with two or more distinct targets. Such a strategy could lead to therapies with enhanced efficacy or a synergistic effect compared to administering multiple single-target drugs.

Advancements in Asymmetric Synthesis for Chiral Analogues

Many biologically active piperidine derivatives are chiral, with their pharmacological activity often residing in a single enantiomer. Therefore, advancements in asymmetric synthesis are critical for producing enantiomerically pure compounds. A significant challenge has been the development of general and efficient routes to enantiomerically enriched 3-substituted piperidines. nih.govsnnu.edu.cn

Recent breakthroughs have provided powerful new tools for this purpose. One notable advancement is the use of a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.org This method allows for the cross-coupling of pyridine (B92270) derivatives with arylboronic acids to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. These intermediates can then be readily reduced to the desired chiral piperidines, providing a streamlined, three-step process from simple pyridine precursors. nih.govacs.org This technique has been successfully applied to the formal synthesis of bioactive molecules like Preclamol. nih.gov

Another innovative approach is the chemo-enzymatic dearomatization of pyridines. nih.gov This strategy employs a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. nih.gov A key advantage of this method is the ability to access either enantiomer of the final product by selecting the appropriate enzyme, as demonstrated in the preparation of both (R)-(+)- and (S)-(−)-preclamol with high enantiomeric excess. nih.gov

The table below highlights some advanced asymmetric synthesis methods.

| Synthetic Method | Key Reagents/Catalysts | Product Type | Key Advantages |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Rhodium catalyst, Chiral ligand, Arylboronic acid | Enantioenriched 3-substituted tetrahydropyridines | High yield and enantioselectivity; wide functional group tolerance. nih.govsnnu.edu.cnacs.org |

| Chemo-enzymatic Dearomatization | Amine oxidase, Ene-imine reductase (EneIRED) | Chiral 3-substituted piperidines | Access to both enantiomers by enzyme selection; high enantiomeric excess. nih.gov |

| Asymmetric Reduction of α-azido aryl ketones | β-Cyclodextrin or Oxazaborolidine catalyst | Chiral azido (B1232118) alcohols (piperidine precursors) | Employs asymmetric reduction as a key step for establishing stereochemistry. researchgate.net |

Integration of In Silico and Experimental Methodologies

The synergy between computational (in silico) and experimental approaches is accelerating the design and discovery of novel therapeutics. For piperidine derivatives, in silico tools are increasingly used to predict biological activity, understand drug-receptor interactions, and guide synthetic efforts.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to its target protein. Studies on piperidine-dihydropyridine hybrids as potential anticancer agents have utilized molecular docking against the Epidermal Growth Factor Receptor (EGFR) to identify favorable binding interactions, helping to rationalize the observed biological activity. nih.gov Similarly, for HDM2-p53 inhibitors, X-ray crystallography of inhibitor-protein complexes provides crucial structural information that informs further design. nih.gov This structural data allows researchers to visualize how analogues bind in key pockets of the target, such as the Trp23 pocket of HDM2, and to rationally design new modifications to enhance these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. 3D-QSAR studies, such as CoMFA and CoMSIA, have been used to develop predictive models for the activity of piperazine-based TRPV1 antagonists. researchgate.net These models identify the key electrostatic, hydrophobic, and hydrogen-bonding features that contribute to biological activity, providing a roadmap for designing new compounds with improved potency. researchgate.net These computational predictions are then validated through the synthesis and in vitro biological evaluation of the designed compounds, creating an efficient iterative cycle of design, synthesis, and testing. nih.gov

Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, this involves advancing promising lead compounds from preclinical studies to potential human therapies.

The ultimate goal is to translate these preclinical findings into clinical candidates for diseases with unmet medical needs, including various cancers, neurological disorders, and infectious diseases. nih.govresearchgate.netmdpi.com The journey involves rigorous preclinical testing in animal models to establish proof-of-concept and safety before moving into human clinical trials. The versatility of the piperidine scaffold suggests that derivatives of this compound will continue to be a rich source of potential new medicines.

Q & A

Basic Question: What are the standard synthetic routes for 3-(3-methoxyphenyl)piperidine derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves alkylation or cyclohexylation of a piperidine core with a substituted phenyl group. For example, 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) is synthesized via nucleophilic substitution using a cyclohexylmagnesium bromide intermediate and subsequent piperidine ring closure . Key optimization parameters include:

- Temperature control : Reactions are often conducted at low temperatures (−78°C to 0°C) to minimize side products.

- Catalyst selection : Lewis acids like BF₃·Et₂O improve electrophilic aromatic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating enantiopure products, as seen in enantioselective syntheses of related 3-alkylpiperidines .

Basic Question: What analytical techniques are recommended for characterizing this compound and its analogues?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm methoxy group positioning and piperidine ring conformation . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard for purity assessment and fragmentation pattern analysis, validated for psychoactive arylcyclohexylamines . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) provides quantitative analysis in biological matrices (e.g., blood, urine), with a linear range of 0.16–5.0 mg/L .

Basic Question: What safety protocols are critical when handling this compound derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust, as these compounds may cause respiratory irritation .

- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Question: How do structural modifications (e.g., methoxy position, alkyl chain length) influence the pharmacological activity of this compound derivatives?

Answer:

The 3-methoxy substituent on the phenyl ring enhances NMDA receptor antagonism by improving binding affinity to the glutamate site (Kᵢ = 12–89 nM for 3-MeO-PCP vs. 220 nM for PCP) . Alkyl chain elongation (e.g., ethyl vs. methyl groups on the piperidine nitrogen) increases lipophilicity, prolonging half-life in vivo but reducing selectivity for NMDA over sigma receptors . To validate these effects:

- Radioligand binding assays : Compare affinities for NMDA, σ₁, and serotonin transporters (SERT) using [³H]MK-801 and [³H]citalopram .

- Molecular docking : Model interactions with NMDA receptor GluN1 subunits to rationalize structure-activity relationships (SARs) .

Advanced Question: How should researchers address contradictory data in receptor affinity studies for this compound analogues?

Answer:

Contradictions often arise from assay variability (e.g., cell line differences) or stereochemical impurities . Mitigation strategies include:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as (S)-isomers of PCP analogues show 10-fold higher NMDA affinity than (R)-isomers .

- Cross-validation : Confirm binding data with orthogonal methods (e.g., electrophysiology for NMDA receptor blockade) .

- Batch analysis : Perform elemental analysis and HRMS to verify compound identity and purity (>98%) .

Advanced Question: What in vitro models are suitable for assessing the neurotoxic potential of this compound derivatives?

Answer:

- Primary neuronal cultures : Treat rat cortical neurons with 10–100 µM test compound for 24–48 hours; measure lactate dehydrogenase (LDH) release as a cytotoxicity marker .

- SH-SY5Y neuroblastoma cells : Evaluate mitochondrial dysfunction via MTT assay and reactive oxygen species (ROS) production using DCFH-DA fluorescence .

- Glutamate excitotoxicity models : Pre-treat cells with NMDA receptor antagonists (e.g., MK-801) to differentiate receptor-mediated vs. off-target toxicity .

Advanced Question: How can emerging this compound analogues be rapidly identified and characterized in forensic research?

Answer:

- High-resolution mass spectrometry (HRMS) : Acquire accurate mass data (Q-TOF instruments) to determine molecular formulas of unknown analogues .

- Fragmentation libraries : Compare GC-EI-MS spectra with databases of known arylcyclohexylamines (e.g., 3-MeO-PCP vs. 4-MeO-PCP) .

- NMR fingerprinting : Analyze aromatic proton splitting patterns (e.g., meta-methoxy groups show distinct coupling constants) .

- Legislative monitoring : Track updates to controlled substance lists (e.g., China’s 2021 NPS ban covering 3-MeO-PCP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.